3-(Pentan-3-yl)pyrrolidine
Overview
Description
3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.26 .Scientific Research Applications
Argentophilic Interactions and Supramolecular Structures
Research has delved into the argentophilic interactions in silver complexes, revealing the potential of ligands related to 3-(Pentan-3-yl)pyrrolidine in forming supramolecular structures. For instance, studies have shown that certain ligands can lead to the aggregation of complex cations through short interactions, which are crucial in the development of extended two-periodic supramolecular structures (van Terwingen & Englert, 2019). Such findings highlight the utility of these compounds in designing new materials with specific electronic or photonic properties.
Schiff Bases and Coordination Chemistry
Schiff bases derived from compounds structurally similar to this compound have been synthesized and characterized, demonstrating their utility in coordination chemistry and the formation of metal complexes. The study of unsymmetrical Schiff bases, for example, has provided insights into their molecular structure and potential applications in catalysis and molecular recognition (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Novel Organic Syntheses
Research has also focused on the reactivity of derivatives related to this compound, leading to the development of new synthetic methodologies. For example, the reaction of certain diones with nicotinic hydrazide to produce pyrazoles highlights innovative routes for synthesizing heterocyclic compounds, which are valuable in pharmaceutical chemistry and material science (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).
Catalysis and Chemical Transformations
The exploration of Schiff bases and their metal complexes, derived from structural analogs of this compound, has uncovered their role in catalysis. This includes their application in promoting various chemical transformations, which is critical for the development of more efficient and selective catalytic processes (Chattopadhyay, Chakraborty, Drew, & Ghosh, 2009).
Safety and Hazards
The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .
Mode of Action
Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .
Biochemical Pathways
Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .
properties
IUPAC Name |
3-pentan-3-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYXBIULXIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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